Ethyl 4-carbamimidoylbenzoate
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Overview
Description
Ethyl 4-carbamimidoylbenzoate is a chemical compound with the molecular formula C10H12N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl ester group attached to a benzoate ring with a carbamimidoyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-carbamimidoylbenzoate can be synthesized through several methods. One common approach involves the reaction of ethyl benzoate with cyanamide under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process begins with the preparation of ethyl benzoate, followed by the addition of cyanamide and a suitable catalyst. The reaction mixture is then heated to the required temperature and maintained under controlled conditions to achieve high yields. After the reaction is complete, the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-carbamimidoylbenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the ester group can be hydrolyzed to form benzoic acid and ethanol.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to yield the corresponding amine.
Substitution: The carbamimidoyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.
Major Products Formed
Hydrolysis: Benzoic acid, ethanol.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-carbamimidoylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an anesthetic or antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-carbamimidoylbenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 4-carbamimidoylbenzoate can be compared with other similar compounds, such as:
Ethyl benzoate: Lacks the carbamimidoyl group, making it less reactive in certain chemical reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its reactivity and solubility.
4-Carbamimidoylbenzoic acid: Contains a carboxylic acid group instead of an ester, leading to different chemical properties and applications.
Properties
CAS No. |
15676-12-7 |
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Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
ethyl 4-carbamimidoylbenzoate |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h3-6H,2H2,1H3,(H3,11,12) |
InChI Key |
SEBINEYTXBJXOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=N)N |
Origin of Product |
United States |
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